4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole

Regioselective alkylation Nucleophilic substitution Triazole isomerism

Researchers requiring precise 1,4-disubstituted triazole geometry for linear bridging applications often face regioisomeric ambiguity from generic sourcing. 4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole (CAS 1696985-92-8) eliminates this uncertainty: • Confirmed N1-methyl-4-bromopropyl regiochemistry-distinct from the N2-methyl or 1,5-disubstituted isomers that produce bent architectures incompatible with MOF/coordination polymer design. • Primary alkyl bromide enables clean SN2 conjugation and azide displacement for CuAAC or SPAAC bioconjugation. • MW 204.07, tPSA 30.7 Ų-ideal fragment space for covalent inhibitor discovery with reduced MAO-A off-target liability.

Molecular Formula C6H10BrN3
Molecular Weight 204.07 g/mol
Cat. No. B13256313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole
Molecular FormulaC6H10BrN3
Molecular Weight204.07 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)CCCBr
InChIInChI=1S/C6H10BrN3/c1-10-5-6(8-9-10)3-2-4-7/h5H,2-4H2,1H3
InChIKeyOQHBLYUJIFDLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole Overview


4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole (CAS 1696985-92-8) is a 1,4-disubstituted 1,2,3-triazole bearing a primary alkyl bromide side chain at the 4-position and a methyl group at N1. Its molecular formula is C₆H₁₀BrN₃ with a molecular weight of 204.07 g/mol . The compound is classified as a halogenated triazole derivative and serves primarily as a bifunctional synthetic intermediate. The bromopropyl arm provides an electrophilic handle for nucleophilic substitution (SN2) and cross-coupling reactions, while the 1,2,3-triazole core confers aromatic stability and the capacity for metal coordination and dipole-mediated interactions [1]. Unlike many 1,2,3-triazole building blocks accessed via copper-catalyzed azide–alkyne cycloaddition (CuAAC), this compound is typically prepared through regioselective N-alkylation or post-triazole functionalization, making its substitution pattern a deliberate design choice rather than a serendipitous outcome of click chemistry [1].

Bifunctional synthetic intermediate with orthogonal electrophilic bromide and triazole coordination sites
Linear 1,4-disubstituted architecture for rod-like bridging ligands and extended molecular wires
Unhindered primary alkyl bromide supports predictable SN2 conjugation to amine, thiol, or azide nucleophiles

Regioisomer Specificity of 4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole


The 1,2,3-triazole scaffold exhibits pronounced regioisomerism (1H- vs. 2H-tautomers, N1- vs. N2-alkylation) that fundamentally alters dipole moment, metal-binding geometry, and steric environment [1]. For 4-(3-bromopropyl)-1-methyl-1H-1,2,3-triazole, the N1-methyl-4-bromopropyl arrangement creates a specific spatial orientation of the electrophilic center relative to the triazole dipole that cannot be replicated by the N2-methyl regioisomer (CAS 1849282-79-6), the 1-phenyl analog (CAS 2229090-10-0), or the branched-chain variant (CAS 1696204-59-7). In coordination chemistry, the bite angle and donor properties of the triazole nitrogen lone pairs differ between N1- and N2-substituted isomers, directly impacting metal complex stability constants. In medicinal chemistry, the 4-position substituent on 1-methyl-1H-1,2,3-triazoles is a critical determinant of biological target engagement, as demonstrated by SAR studies showing that 4-substituent identity (methyl, bromo, small substituted methyl, or linear sp-hybridized groups) dictates antibacterial potency and selectivity against monoamine oxidase A [2]. Generic procurement without precise positional specification therefore risks introducing a structurally distinct compound with divergent reactivity, binding affinity, and experimental outcome.

Target
N1-Methyl, 4-bromopropyl
Linear electrophile trajectory; N1-methyl-1,2,3-triazole dipole and coordination geometry
Risk
N2-Methyl regioisomer
Altered dipole moment and metal-binding bite angle may shift coordination complex stability
Target
Linear 3-bromopropyl chain
Primary alkyl bromide with unhindered SN2 accessibility for efficient conjugation
Risk
Branched-chain analog
β-Methyl branching may reduce SN2 displacement rate, requiring longer reaction times or excess nucleophile
Mismatch Context
N1-Phenyl analog falls outside the characterized oxazolidinone SAR space; neurotoxicity profile of N2-methyl, N1-phenyl, and branched-chain analogs remains undefined. Generic procurement without positional specification may introduce structurally distinct compounds.

4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole Differentiation Evidence


N1- vs. N2-Methyl Regioisomer Alkylation Selectivity

Under solvothermal metal-free alkylation conditions with linear bisbromoalkanes, 1,2,3-triazoles react to yield bromoalkyl triazole products whose N1:N2 regioselectivity is governed by the tautomeric preference and reaction conditions [1]. Computational studies indicate that the 2H-tautomer represents >99.9% of the population in the gas phase, while the 1H-tautomer dominates in solution due to its higher dipole moment [1]. This tautomeric dichotomy means that 4-(3-bromopropyl)-1-methyl-1H-1,2,3-triazole (N1-methyl) and 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole (N2-methyl, CAS 1849282-79-6) arise from distinct synthetic pathways and cannot be selectively obtained under identical conditions. The N2-substituted isomer typically requires bromo-directed alkylation strategies [2] or specialized catalysts, whereas the N1-substituted target compound is accessible via direct alkylation of 1-methyl-1H-1,2,3-triazole. At the procurement level, the N2-methyl isomer (CAS 1849282-79-6) is priced at $1,188.00 per 0.05 g from Enamine, reflecting the synthetic challenge of accessing this regioisomer [3].

N1 vs N2 Regioisomer
Cross-study comparable
N1-methyl (target) and N2-methyl (CAS 1849282-79-6) regioisomers share identical formula but differ in connectivity, dipole moment, and synthetic route. N2-isomer priced at $1,188.00/0.05 g reflecting synthetic challenge.
Incorrect regioisomer alters coordination geometry and dipole vector.
Synthetic pathway divergence confirmed under solvothermal metal-free conditions.
Regioselective alkylation Nucleophilic substitution Triazole isomerism Synthetic methodology

Linear vs. Branched Bromopropyl Chain SN2 Reactivity

The target compound bears a linear primary 3-bromopropyl chain (-CH₂CH₂CH₂Br) with an unsubstituted terminal electrophilic carbon, maximizing accessibility for bimolecular nucleophilic substitution (SN2). The branched-chain comparator 4-(3-bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole (CAS 1696204-59-7) introduces a methyl substituent at the β-carbon of the propyl linker [1]. Increased steric hindrance at the β-position raises the activation energy for SN2 displacement, with literature precedent for primary vs. secondary alkyl bromide systems indicating rate reductions of 10²- to 10³-fold when substitution occurs adjacent to the electrophilic center [2]. The linear bromopropyl chain of the target compound thus provides a kinetically superior electrophilic trap for amine, thiol, azide, and alkoxide nucleophiles, while the branched analog necessitates longer reaction times, higher temperatures, or stoichiometric excesses to achieve comparable conversion.

Linear vs Branched SN2
Class-level inference
Linear 3-bromopropyl chain vs. β-methyl branched analog (CAS 1696204-59-7). Class-level rate reduction of 10²- to 10³-fold for sterically hindered secondary-adjacent alkyl bromides.
Linear chain supports predictable, high-yield SN2 conjugation.
General SN2 reactivity principles; target-specific kinetic data to verify.
SN2 reactivity Steric effects Nucleophilic substitution kinetics Chain branching

4-Substituent SAR in Triazole Oxazolidinone Antibacterials

A systematic SAR study of 4-substituted 1,2,3-triazole oxazolidinone antibacterials demonstrated that the nature of the 4-position substituent directly and quantitatively controls both antibacterial potency and off-target monoamine oxidase A (MAO-A) inhibition [1]. Compounds bearing methyl, small substituted methyl, bromo, or linear sp-hybridized substituents at the 4-position exhibited good antibacterial activity with reduced or undetectable MAO-A inhibition, representing a favorable selectivity profile. In contrast, 4-substituents with different electronic or steric character produced divergent antibacterial and MAO-A profiles. 4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole, with its linear alkyl chain terminating in a bromine atom, belongs structurally and electronically to the favorable 4-substituent class identified in this study. The 1-phenyl analog (CAS 2229090-10-0), bearing an aromatic N1 substituent instead of methyl, falls outside the characterized SAR space and would be predicted to exhibit altered antibacterial potency and MAO-A liability due to the electronic and steric contribution of the phenyl group [1][2].

4-Substituent SAR
Class-level inference
Oxazolidinone antibacterial SAR: 4-methyl, 4-bromo, and 4-substituted-methyl triazoles exhibit good antibacterial activity with reduced MAO-A inhibition. Target compound aligns structurally with this favorable class.
Aligns with validated SAR space for antibacterial activity with minimized MAO-A liability.
SAR from S. aureus / E. faecalis MIC and human recombinant MAO-A assay.
Structure-activity relationship Antibacterial Monoamine oxidase A 4-Substituted 1,2,3-triazoles

Physicochemical Property Comparison: MW, LogP, and PSA

Computational property analysis distinguishes 4-(3-bromopropyl)-1-methyl-1H-1,2,3-triazole from its closest structural analogs along drug-likeness parameters . The target compound (MW 204.07 g/mol; tPSA 30.7 Ų) resides within a favorable physicochemical window for fragment-based drug discovery and for incorporation into larger lead-like molecules. The 1-phenyl analog 4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole (MW 266.14 g/mol; XLogP3 2.8; tPSA 30.7 Ų) [1] and the branched-chain analog 4-(3-bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole (MW 218.09 g/mol) [2] possess higher molecular weight and increased lipophilicity or steric bulk, respectively. Increased logP and molecular weight are correlated with reduced aqueous solubility, higher plasma protein binding, and increased susceptibility to cytochrome P450 metabolism in standard ADME models [3]. For procurement decisions where a fragment with balanced hydrophilicity–lipophilicity is required, the target compound's smaller size and lower calculated lipophilicity offer a measurable physicochemical advantage.

Physicochemical Profile
Cross-study comparable
MW 204.07 g/mol; tPSA 30.7 Ų. N1-phenyl analog: MW 266.14 g/mol, XLogP3 2.8. Branched analog: MW 218.09 g/mol. Target offers lower molecular weight and predicted lower lipophilicity.
Fragment-appropriate MW and balanced lipophilicity support favorable solubility and permeability profiles.
ADME correlations from Lipinski et al.; computed logP values to verify experimentally.
Physicochemical profiling Drug-likeness LogP Polar surface area ADME

Bifunctional Reactivity for Sequential Derivatization

The target compound is a bifunctional building block possessing two chemically orthogonal reactive centers: (i) a primary alkyl bromide at the terminus of the 4-(3-bromopropyl) chain for nucleophilic displacement, and (ii) the triazole ring itself, which can engage in metal coordination, quaternization at N3, or further electrophilic aromatic substitution at the 5-position [1]. This contrasts with the 5-(2-bromopropyl)-1-methyl-1H-1,2,3-triazole regioisomer (CAS 2228848-89-1), in which the bromopropyl chain is attached at C5, creating a different spatial trajectory of the electrophilic arm relative to the triazole dipole . The 1,4-disubstituted pattern of the target compound routes the bromopropyl vector in a linear extension from the ring, whereas the 1,5-disubstituted arrangement projects the electrophilic handle at an angle, altering the geometry of bridged or chelating architectures [1]. In practice, the target compound's linear 1,4-geometry is preferred for constructing extended bis-triazole ligands and rod-like molecular architectures, while the 1,5-regioisomer is suited to bent or V-shaped constructs.

1,4- vs 1,5-Geometry
Class-level inference
1,4-disubstituted (target) projects bromopropyl arm linearly from triazole ring. 1,5-disubstituted regioisomer (CAS 2228848-89-1) produces bent or V-shaped architecture for bridging applications.
Linear 1,4-geometry required for rod-like bis-triazole ligands and extended coordination polymers.
Crystallographic and computational geometry analysis of regioisomeric triazoles.
Bifunctional linker Sequential functionalization Post-triazole modification Click chemistry Bromoalkyl triazole

Neurotoxicity SAR of 1,3,4-Substituted Triazoles

A panel of 17 1,3,4-substituted-1,2,3-triazoles varying in N1-substituent chain length (C3–C12), N3-substituent (H, methyl, propyl), and salt form was systematically profiled for tumoricidal cytotoxicity and neurotoxicity using the LUHMES cell-based NeuriTox assay [1]. The SAR revealed that neurotoxic potential was sharply defined by the combination of N1-alkyl chain length, N3-substituent identity, and the presence or absence of a salt form. Short-chain N1-C3–C4 substituents combined with an N3-methyl or -propyl group fell within the neurotoxic structural cluster, whereas certain N1-C8–C12 long-chain analogs were predicted and confirmed to be non-neurotoxic [1]. The target compound 4-(3-bromopropyl)-1-methyl-1H-1,2,3-triazole, with its N1-C3-bromopropyl chain and N3-methyl-substituted triazole core, maps to the short-chain, N3-substituted structural class that exhibited neurite damage at concentrations >4-fold lower than those causing general cytotoxicity—classifying it as a specific neurotoxicant [1]. This empirically validated neurotoxicity SAR is absent or unresolved for the N2-methyl regioisomer, the N1-phenyl analog, and the branched-chain analog.

Neurotoxicity SAR
Class-level inference
17-compound triazole panel profiled in LUHMES NeuriTox assay. Short-chain N1-C3-alkyl, N3-methyl-substituted triazoles classified as specific neurotoxicants (neurite damage at >4-fold lower concentration than general cytotoxicity).
Maps to defined neurotoxicant class; supports risk-stratified compound selection.
Toxicity profile undefined for N2-methyl, N1-phenyl, and branched-chain analogs.
Neurotoxicity Cytotoxicity Safety screening NeuriTox assay Structure-toxicity relationship

4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole Application Scenarios


Bis-Triazole Bridging Ligands for MOFs and Supramolecular Assemblies

The 1,4-disubstituted geometry of 4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole routes the electrophilic bromopropyl arm along a linear trajectory from the triazole ring, enabling construction of rod-like bis-triazole ligands [1]. In metal-organic framework (MOF) synthesis and metallosupramolecular chemistry, this linear vector is critical for achieving predictable pore dimensions and coordination geometries. The N1-methyl group minimizes steric interference with metal centers compared to N1-phenyl or N1-unsubstituted analogs, while the primary bromide permits clean SN2 conjugation to ditopic azide- or amine-functionalized spacers. The 1,5-disubstituted regioisomer, in contrast, produces bent architectures that preclude the formation of linear coordination polymers [1]. Procurement of the correct regioisomer (CAS 1696985-92-8) is therefore a prerequisite for structural fidelity in linear bridging applications.

Triazole Fragment for Covalent Inhibitor Design

With a molecular weight of 204.07 g/mol and topological polar surface area of 30.7 Ų, 4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole falls within ideal fragment space (MW <250 Da; tPSA <60 Ų) [1]. The 3-bromopropyl chain serves as a latent electrophilic warhead for covalent targeting of cysteine or other nucleophilic residues in target proteins [2]. In fragment-based covalent inhibitor discovery, the primary alkyl bromide provides a tunable reactivity handle that can be exchanged post-screening for optimized electrophiles (e.g., acrylamide, vinyl sulfonamide) while preserving the triazole scaffold geometry. SAR evidence further indicates that the N1-methyl-4-substituted triazole scaffold is associated with reduced MAO-A off-target activity relative to unsubstituted or N1-aryl analogs, an important consideration for CNS drug discovery programs [3].

ATRP End-Group Modification via Click Chemistry

The 3-bromopropyl moiety enables alkyl bromide-initiated polymerization via atom transfer radical polymerization (ATRP), where the triazole unit serves as a spectroscopically distinguishable end-group tag [1]. Alternatively, the bromide can be displaced by sodium azide to generate the corresponding 4-(3-azidopropyl)-1-methyl-1H-1,2,3-triazole for strain-promoted or copper-catalyzed click conjugation to alkyne-functionalized polymers, surfaces, or biomolecules [2]. The linear bromopropyl chain ensures efficient conversion in both substitution and click steps, while the methyl group at N1 provides a sharp ¹H-NMR singlet (δ ~4.0 ppm for N-CH₃) that serves as a convenient internal reference for end-group quantification. The branched-chain or N2-methyl regioisomers would produce altered NMR signatures and potentially compromised click conjugation kinetics.

4-Substituted Triazole SAR with Neurotoxicity Stratification

The empirically validated neurotoxicity SAR derived from the 17-compound 1,2,3-triazole panel positions 4-(3-bromopropyl)-1-methyl-1H-1,2,3-triazole within a well-characterized toxicological class [1]. In medicinal chemistry programs exploring triazole-containing therapeutics, this compound can serve as a reference standard for the short-chain, N3-methyl-substituted neurotoxicant class when benchmarking new analogs in the LUHMES NeuriTox assay. The defined SAR allows research teams to rationally engineer away from neurotoxicity by extending the N1-alkyl chain to >C8 or altering the N3-substitution pattern, while maintaining the 4-bromopropyl warhead for targeted covalent inhibition. No comparable neurotoxicity SAR exists for the N2-methyl, N1-phenyl, or branched-chain analogs, making their toxicological profiles undefined and their selection a higher-risk proposition for programs advancing toward in vivo studies.

Application
Selection Property
Validation Focus
Bis-triazole bridging ligands and MOF synthesis
Linear 1,4-disubstituted geometry
Coordination polymer topology and pore dimensions
Triazole fragment for covalent inhibitor design
Fragment-appropriate MW and tPSA
Ligand efficiency and structure-based optimization
ATRP end-group modification and click conjugation
Primary bromide for SN2 displacement and azide conversion
End-group fidelity and ¹H-NMR quantification
Neurotoxicity-stratified triazole SAR programs
Defined neurotoxicant class reference
LUHMES NeuriTox assay benchmarking and analog design
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